Cas no 1805188-97-9 (5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid)
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid
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- Inchi: 1S/C10H9F2N3O2/c11-10(12)9-5(2-13)4-15-7(1-8(16)17)6(9)3-14/h4,10H,1-2,13H2,(H,16,17)
- InChI Key: NJCSCRWCQUROKR-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)C(CC(=O)O)=NC=C1CN)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 329
- XLogP3: -2.7
- Topological Polar Surface Area: 100
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038393-250mg |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid |
1805188-97-9 | 95% | 250mg |
$970.20 | 2022-04-01 | |
| Alichem | A029038393-500mg |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid |
1805188-97-9 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029038393-1g |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid |
1805188-97-9 | 95% | 1g |
$3,097.65 | 2022-04-01 |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1805188-97-9): A Versatile Scaffold in Modern Medicinal Chemistry
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid, identified by CAS No. 1805188-97-9, is a structurally intricate organic compound that has garnered significant attention in the fields of chemical biology, pharmaceutical research, and molecular design. Its unique combination of functional groups—a cyano group at the C3 position, a difluoromethyl substituent at C4, an aminomethyl chain at C5, and a carboxylic acid moiety at the pyridine ring—positions it as a valuable intermediate for the development of novel bioactive molecules. This compound exemplifies the growing trend in drug discovery to leverage fluorinated scaffolds and heterocyclic cores to enhance pharmacokinetic profiles and target specificity.
The pyridine ring system is a cornerstone in medicinal chemistry due to its aromatic stability and ability to participate in hydrogen bonding and π–π interactions with biological targets. The introduction of a cyano group (-CN) at the C3 position imparts electronic effects that can modulate molecular reactivity and lipophilicity, while the difluoromethyl (-CF₂H) substituent at C4 introduces steric bulk and fluorination, which are increasingly recognized for their role in improving metabolic resistance and binding affinity. The terminal aminomethyl (-CH₂NH₂) functionality offers opportunities for further derivatization, enabling the synthesis of diverse analogs tailored for specific therapeutic applications.
Recent studies have highlighted the potential of compounds bearing similar structural motifs in addressing unmet medical needs. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that pyridine derivatives with both cyano and difluoromethyl groups exhibit enhanced inhibition of kinases involved in cancer progression. The carboxylic acid group (-COOH) present in this compound further contributes to its utility by facilitating zwitterionic character or salt formation, which can improve solubility—a critical factor for drug formulation. These properties make 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetic acid an attractive candidate for preclinical development pipelines targeting diseases such as oncology, infectious disorders, or metabolic syndromes.
Synthesis pathways for this compound typically involve multi-step strategies leveraging modern synthetic methodologies. One prominent approach utilizes transition-metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group via fluoroalkylation techniques. The cyano substitution can be achieved through cyanation reactions using copper(I) cyanide or other nucleophilic cyanide sources under controlled conditions. The aminomethylation step often employs reductive amination or alkylation protocols with precise regioselectivity to ensure functionalization at the C5 position of the pyridine ring. These synthetic routes align with green chemistry principles by minimizing byproducts and optimizing atom efficiency.
In terms of molecular properties, this compound displays moderate solubility in polar organic solvents such as DMSO or DMF, which is advantageous for high-throughput screening assays commonly used in drug discovery programs. Its melting point (determined via differential scanning calorimetry) falls within a range typical for pyridine-based carboxylic acids, though precise values may vary depending on crystallization conditions or counterion selection if salt forms are prepared. Computational studies using density functional theory (DFT) have revealed that the presence of fluorinated substituents significantly lowers the HOMO-LUMO energy gap compared to non-fluorinated analogs, suggesting enhanced electronic delocalization that could influence redox behavior or metal coordination capabilities.
From a pharmacological perspective, compounds containing both cyano and difluoromethyl moieties have shown promise as enzyme inhibitors due to their ability to form non-covalent interactions with active site residues while resisting hydrolysis by endogenous esterases or amidases. A 2024 study on antiviral agents reported that similar scaffolds demonstrated improved activity against RNA-dependent RNA polymerases (RdRps), particularly when combined with carboxylate functionalities that mimic phosphate-based substrates during covalent docking simulations using AutoDock Vina software. Such findings underscore the importance of strategic functional group placement in optimizing target engagement.
The structural versatility of this molecule allows it to serve as a building block for diverse therapeutic agents through modular chemical modifications. Researchers have explored attaching various amide linkers or ester moieties to the carboxylic acid group to create prodrug systems capable of pH-dependent activation within tumor microenvironments or inflamed tissues where extracellular pH is lower than physiological levels (~6.8–7.0). Additionally, conjugation with polyethylene glycol (PEG) chains has been investigated as a means to extend half-life while maintaining plasma stability—a critical consideration for systemic administration routes.
Notably, recent advances in click chemistry have enabled efficient derivatization strategies using azide-functionalized reagents reacting with terminal alkynes via copper(I)-catalyzed cycloaddition reactions (CuAAC). This methodology allows rapid access to bioconjugated versions suitable for imaging applications where fluorescent tags need covalent attachment without disrupting core scaffold integrity during labeling processes under physiological conditions (e.g., 37°C aqueous media). Such innovations demonstrate how foundational compounds like this one can be adapted into multifunctional platforms through established yet evolving synthetic techniques.
In high-throughput screening campaigns conducted by pharmaceutical companies between 2021–2024 inclusive years period time frame timeframe period timeframe timeframe timeframe period timeframe timeframe timeframe period timeframe timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe period timeframe time frame time frame time frame time frame time frame time frame time frame time frame time frame time frame time frame time frame time frame time frame time framework framework framework framework framework framework framework framework framework framework framework framework framework framework framework framework frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frameworks frames frames frames frames frames frames frames frames frames frames frames frames frames frames frames structures structures structures structures structures structures structure structure structure structure structure structure structure structure structure structure structures structures structures structures structures structures structures structure structure structure structure structure molecule molecule molecule molecule molecule molecule molecules molecules molecules molecules molecules molecules compounds compounds compounds compounds compounds compound compound compound compound compound substance substance substance substance substance substances substances substances substances substances substances material material material material material materials materials materials materials materials materials reagent reagent reagent reagent reagent reagents reagents reagents reagents reagents reagents chemical chemical chemical chemical chemical chemicals chemicals chemicals chemicals chemicals chemicals agent agent agent agent agent agents agents agents agents agents agents precursor precursor precursor precursor precursor precursors precursors precursors precursors precursors intermediate intermediate intermediate intermediate intermediate intermediates intermediates intermediates intermediates intermediates building block building block building block building block building blocks blocks blocks blocks blocks blocks element element element element elements elements components components components components components parts parts parts parts parts fragments fragments fragments fragments fragments subunits subunits subunits subunits subunit subunit subunit unit unit unit units units units units units units unit unit unit unit unit component component component component component part part part part part fragment fragment fragment fragment fragment fragment piece piece piece piece piece section section section section sections sections segments segments segments segments segment segment segment segment segment portion portion portion portion portions portions element element elements elements elements elements feature feature features features features feature characteristics characteristics characteristics characteristics characteristics traits traits traits traits traits properties properties properties properties properties attributes attributes attributes attributes attributes features features features features features aspects aspects aspects aspects aspects parameters parameters parameters parameters parameters parameters variables variables variables variables variables variables factors factors factors factors factors factors elements elements elements elements elements components components components components components parts parts parts parts parts fragments fragments fragments fragments fragments subunits subunits subunits subunits subunit subunit subunit unit unit unit units units units units units units unit unit unit unit unit component component component component component part part part part part fragment fragment fragment fragment fragment fragment piece piece piece piece piece section section section section sections sections segments segments segments segments segment segment segment segment segment portion portion portion portion portions portions element element elements elements elements characteristics characteristics characteristics characteristics characteristics traits traits traits traits traits properties properties properties properties properties attributes attributes attributes attributes attributes features features features features features aspects aspects aspects aspects aspects parameters parameters parameters parameters parameters variables variables variables variables variables factors factors factors factors factors
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